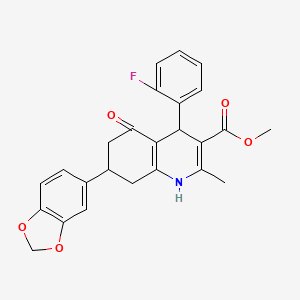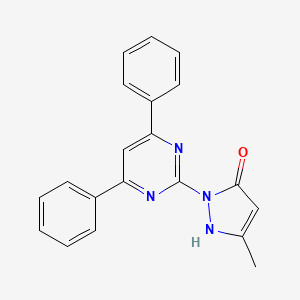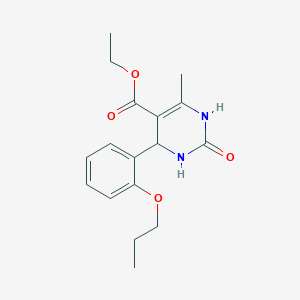![molecular formula C23H21NO5S B5180762 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate, also known as BBG, is a chemical compound that has been extensively studied for its various applications in scientific research. BBG is a small molecule that has been found to have unique biochemical and physiological effects, making it an important tool for researchers in the fields of neuroscience, pharmacology, and cell biology.
Wirkmechanismus
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate acts as a selective antagonist of P2X7 receptors, which are ion channels that are involved in the regulation of inflammation and immune responses. By blocking the activity of these receptors, 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate is able to reduce inflammation and prevent the activation of immune cells, which can lead to tissue damage and disease.
Biochemical and Physiological Effects:
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been found to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the prevention of immune cell activation, and the reduction of tissue damage. 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has also been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate in lab experiments is its selectivity for P2X7 receptors, which allows researchers to specifically target these receptors without affecting other ion channels or receptors. However, one limitation of using 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate is its relatively low potency, which can make it difficult to achieve effective inhibition of P2X7 receptors at low concentrations.
Zukünftige Richtungen
There are many potential future directions for research on 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate, including the development of more potent analogs and the investigation of its potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the mechanisms underlying 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate's effects on inflammation and immune responses, as well as its neuroprotective effects.
Synthesemethoden
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate can be synthesized using a variety of methods, including the reaction of benzyl bromide with N-(4-methylphenylsulfonyl)glycine in the presence of a base, such as potassium carbonate. This reaction results in the formation of 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate as a white crystalline solid, which can be purified using various techniques, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been extensively studied for its various applications in scientific research. One of the primary uses of 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate is as a selective inhibitor of P2X7 receptors, which are involved in the regulation of inflammation and immune responses. 4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate has been found to be effective in reducing inflammation in a variety of animal models, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(4-benzoylphenyl)methyl 2-[(4-methylphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-17-7-13-21(14-8-17)30(27,28)24-15-22(25)29-16-18-9-11-20(12-10-18)23(26)19-5-3-2-4-6-19/h2-14,24H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHUORGCPZCKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(4-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180683.png)
![10-[(cyclohexylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5180708.png)

![N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5180721.png)


![methyl 3-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B5180747.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5180760.png)
![2-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5180772.png)

![2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5180785.png)
![ethyl 4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5180786.png)